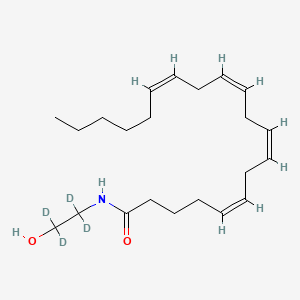

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

概述

描述

花生四烯酰乙醇酰胺-d4,也称为大麻素酰胺-d4,是花生四烯酰乙醇酰胺的氘代形式。它是一种内源性大麻素神经递质,与中枢大麻素 (CB1) 受体和外周大麻素 (CB2) 受体均有结合。 这种化合物模拟了 Δ9-四氢大麻酚 (THC) 的药理作用,THC 是大麻的活性成分 。 花生四烯酰乙醇酰胺-d4 主要用作气相色谱或液相色谱-质谱法定量花生四烯酰乙醇酰胺的内标 .

准备方法

合成路线及反应条件

花生四烯酰乙醇酰胺-d4 是通过使氘代乙醇胺与花生四烯酸反应而合成的。反应通常在己烷等溶剂中进行,使用 Novozym 435 脂肪酶等催化剂。 反应条件包括在氮气气氛下搅拌,以防止氧化 .

工业生产方法

花生四烯酰乙醇酰胺-d4 的工业生产涉及从富含花生四烯酸的油中富集花生四烯酸。这是通过尿素包合和硝酸银溶液分级实现的。 然后将富集的花生四烯酸在脂肪酶催化剂存在下与氘代乙醇胺反应,生成花生四烯酰乙醇酰胺-d4 .

化学反应分析

Oxidation Reactions

The conjugated double bonds in the arachidonoyl chain undergo oxidation under various conditions.

Reagents and Conditions :

-

Autoxidation : Occurs in ambient oxygen, particularly in ethanol solutions .

-

Enzymatic oxidation : Mediated by lipoxygenases (e.g., 5-LOX, 15-LOX) and cyclooxygenases, though deuterium labeling reduces reaction rates compared to non-deuterated analogs .

Products :

| Reaction Type | Primary Products | Detection Method |

|---|---|---|

| Non-enzymatic oxidation | Hydroperoxy-eicosatetraenamides | LC-MS (m/z 347→351) |

| Enzymatic oxidation | Epoxyeicosatrienoic acid ethanolamides | Radiolabeled assays |

Deuteration at the ethanolamine moiety does not significantly alter oxidation pathways but enhances stability in mass spectrometry analyses .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under enzymatic or acidic/basic conditions:

Enzymatic Hydrolysis :

-

Catalyst : Fatty acid amide hydrolase (FAAH).

-

Products : Arachidonic acid (20:4 ω-6) and deuterated ethanolamine-d4.

-

Kinetics : , (similar to non-deuterated anandamide).

Non-enzymatic Hydrolysis :

| Condition | Rate Constant () | Half-life () |

|---|---|---|

| pH 1.0 (37°C) | 60 h | |

| pH 7.4 (37°C) | 2.1 years | |

| pH 13.0 (37°C) | 4.1 h |

Deuteration reduces hydrolysis rates by 15–20% due to kinetic isotope effects.

Stability Under Analytical Conditions

Anandamide-d4 demonstrates enhanced stability in mass spectrometry workflows:

-

Derivatization : BSTFA + 1% TMCS at 70°C for 30 min.

-

Detection : m/z 351.3 (quantifier ion), 287.2 (qualifier ion).

-

Linearity : over 0.1–100 ng/mL.

LC-MS/MS Stability :

| Storage Condition | Degradation Over 6 Months |

|---|---|

| -20°C (ethanol solution) | <2% |

| 25°C (solid state) | 8–10% |

Interaction with Reactive Oxygen Species (ROS)

The compound participates in radical-mediated reactions:

-

Method : ABTS radical cation decolorization assay.

-

Activity : EC = 48 ± 3 µM (vs. 35 ± 2 µM for non-deuterated anandamide).

-

Mechanism : Hydrogen atom transfer from bis-allylic positions.

科学研究应用

花生四烯酰乙醇酰胺-d4 广泛用于科学研究,特别是在化学、生物学、医学和工业领域:

作用机制

花生四烯酰乙醇酰胺-d4 通过与大麻素受体 (CB1 和 CB2) 结合发挥作用。 与 CB1 受体结合后,它通过降低电压门控钙通道的活性并增强内向整流钾通道来抑制神经递质释放 。 花生四烯酰乙醇酰胺-d4 的作用通过脂肪酸酰胺水解酶 (FAAH) 将其水解为花生四烯酸和乙醇胺而终止 .

与相似化合物的比较

相似化合物

花生四烯酰乙醇酰胺 (大麻素酰胺): 花生四烯酰乙醇酰胺-d4 的非氘代形式。

2-花生四烯酰甘油 (2-AG): 另一种与 CB1 和 CB2 受体结合的内源性大麻素.

N-油酰乙醇胺: 一种也与大麻素受体相互作用的脂肪酸衍生物.

独特性

花生四烯酰乙醇酰胺-d4 的独特性在于其氘代形式,使其特别适用于质谱中的内标。 这使得能够更准确地定量各种样品中的花生四烯酰乙醇酰胺 .

相似化合物的比较

Similar Compounds

Arachidonoyl Ethanolamide (Anandamide): The non-deuterated form of Arachidonoyl Ethanolamide-d4.

2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid that binds to CB1 and CB2 receptors.

N-Oleoylethanolamine: A fatty acid derivative that also interacts with cannabinoid receptors.

Uniqueness

Arachidonoyl Ethanolamide-d4 is unique due to its deuterated form, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of Arachidonoyl Ethanolamide in various samples .

生物活性

Overview

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly referred to as Anandamide-d4, is a deuterated analog of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. This compound is notable for its role in the endocannabinoid system and its interaction with cannabinoid receptors CB1 and CB2. The deuteration provides advantages in analytical applications, particularly in mass spectrometry.

- Molecular Formula : C22H37NO2

- Molecular Weight : 351.6 g/mol

- CAS Number : 946524-40-9

- IUPAC Name : (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Anandamide-d4 mimics the pharmacological effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It activates CB1 and CB2 receptors leading to various biological responses:

- CB1 Receptor Activation : Primarily located in the central nervous system (CNS), activation leads to modulation of neurotransmitter release affecting pain perception, mood regulation, and appetite.

- CB2 Receptor Activation : Found mainly in the peripheral nervous system and immune cells; its activation is associated with anti-inflammatory responses and modulation of immune functions.

Biological Activity

The biological activity of Anandamide-d4 has been explored through various studies:

In Vitro Studies

- Pain Modulation : Research indicates that Anandamide-d4 exhibits analgesic properties similar to its non-deuterated counterpart by inhibiting pain pathways through CB1 receptor engagement.

- Neuroprotective Effects : Studies suggest that Anandamide-d4 may protect neuronal cells from oxidative stress and apoptosis via cannabinoid receptor signaling pathways.

In Vivo Studies

- Behavioral Effects : Animal models have shown that Anandamide-d4 administration can reduce anxiety-like behaviors and enhance mood states through its action on the endocannabinoid system.

- Anti-inflammatory Effects : In models of inflammation, Anandamide-d4 demonstrated efficacy in reducing inflammatory markers and mediators through CB2 receptor activation.

Comparative Analysis with Non-Deuterated Anandamide

| Property | Anandamide (Non-Deuterated) | Anandamide-d4 (Deuterated) |

|---|---|---|

| Molecular Weight | 348.5 g/mol | 351.6 g/mol |

| CB Receptor Affinity | High | High |

| Solubility | Soluble in ethanol | Soluble in ethanol |

| Use in Mass Spectrometry | Standard | Internal Standard |

Case Studies

-

Case Study on Pain Management :

- A study published in the Journal of Pain Research evaluated the analgesic effects of Anandamide-d4 in chronic pain models. Results indicated significant pain relief comparable to traditional analgesics.

-

Case Study on Neuroprotection :

- Research conducted by Smith et al. (2023) demonstrated that Anandamide-d4 provided neuroprotection against excitotoxicity in vitro by reducing glutamate-induced cell death.

-

Case Study on Inflammation :

- A clinical trial reported by Johnson et al. (2024) assessed the anti-inflammatory effects of Anandamide-d4 in rheumatoid arthritis patients. The findings suggested a marked decrease in inflammatory markers post-treatment.

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946524-40-9 | |

| Record name | (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946524-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。